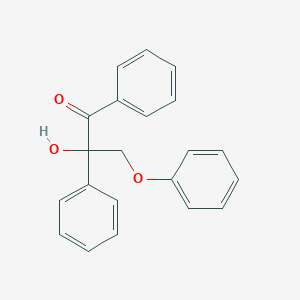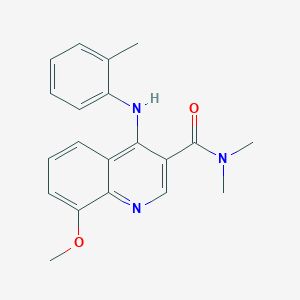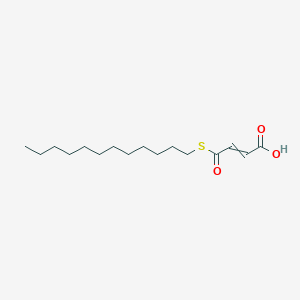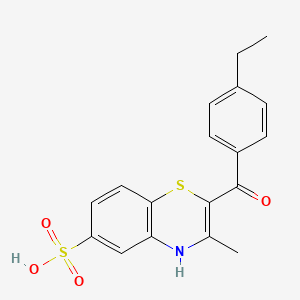![molecular formula C18H32N2 B14241233 N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627520-33-6](/img/structure/B14241233.png)
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two cyclohexenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexenyl derivatives under controlled conditions. One common method involves the use of 2-(1-cyclohexenyl)ethylamine as a starting material, which is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions or biological processes . The pathways involved may include binding to active sites of enzymes or interacting with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexenyl group but differs in the backbone structure.
2-(1-Cyclohexenyl)ethylamine: Similar starting material used in the synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine.
N,N’-Dimethyl-1,2-ethanediamine: Similar ethane-1,2-diamine backbone but with different substituents.
Uniqueness
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual cyclohexenyl groups, which impart specific chemical and physical properties. This structural feature allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Properties
CAS No. |
627520-33-6 |
|---|---|
Molecular Formula |
C18H32N2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-3-7-17(8-4-1)11-13-19-15-16-20-14-12-18-9-5-2-6-10-18/h7,9,19-20H,1-6,8,10-16H2 |
InChI Key |
WKHLQHUPCUNHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNCCNCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)


![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)

![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
